

Barusiban: A Technical and Scientific Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barusiban (development code FE-200440) is a synthetic, non-peptide, selective antagonist of the oxytocin receptor (OTR).[1][2] It was developed by Ferring Pharmaceuticals and investigated primarily for its potential as a tocolytic agent to manage preterm labor.[1] **Barusiban** is recognized as one of the most potent and selective OTR antagonists identified.

[1] Despite promising preclinical data, it did not demonstrate efficacy in clinical trials for preventing preterm birth and its development for this indication was discontinued.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to **Barusiban**.

Chemical Structure and Physicochemical Properties

Barusiban is a synthetic cyclic hexapeptide.[2] Its chemical identity and known physicochemical properties are summarized in the tables below.

Chemical Identification



Identifier	Value
IUPAC Name	(4S,7S,10S,13S,16R)-N-[(2S)-5-Amino-1-hydroxy-2-pentanyl]-7-(2-amino-2-oxoethyl)-10-[(2R)-2-butanyl]-13-sec-butyl-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide[3]
CAS Number	285571-64-4[3]
Molecular Formula	C40H63N9O8S[3]
Synonyms	FE-200440[4]

Physicochemical Properties

Property	Value
Molar Mass	830.06 g·mol ⁻¹ [3]
Appearance	White to off-white lyophilized powder[4]
Solubility	Soluble in aqueous buffers and DMSO[4]
Storage	Store at -20°C, protected from moisture and light[4]

Mechanism of Action

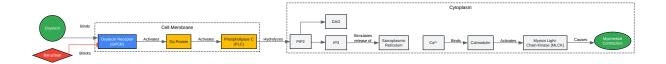
Barusiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the uterus (myometrium).[4][5]

The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to uterine contractions. This process is primarily mediated through the Gq protein/phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[5][6] The increased intracellular Ca²⁺ concentration leads to the



activation of calmodulin and subsequently myosin light-chain kinase (MLCK), which phosphorylates myosin, resulting in myometrial cell contraction.[5]

Barusiban competitively binds to the OTR, preventing the binding of endogenous oxytocin and thereby inhibiting this signaling cascade and subsequent uterine contractions.[4] It exhibits a high affinity for the human OTR, with a reported Ki value of 0.8 nM.[7] A key feature of **Barusiban** is its high selectivity for the OTR over the structurally related vasopressin V1a receptor, showing an approximately 300-fold higher affinity for the OTR.[8] This selectivity is significant as it minimizes potential off-target effects related to vasopressin receptor antagonism.



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Caption: Simplified signaling pathway of oxytocin-induced myometrial contraction and its inhibition by **Barusiban**. (Max Width: 760px)

Pharmacological Studies In Vitro Studies

The inhibitory effect of **Barusiban** on oxytocin-induced uterine contractions has been demonstrated in isolated human myometrial tissues.

Experimental Protocol: Myometrial Strip Contractility Assay[9][10]

• Tissue Source: Myometrial biopsies were obtained from women undergoing Cesarean section at both preterm (30-36 weeks) and term (38-41 weeks) gestation.



- Preparation: The tissue was dissected into longitudinal strips (approximately 2x2x10 mm).
- Apparatus: Strips were mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.
- Measurement: Isometric tension was recorded using force-displacement transducers.
- Procedure: After an equilibration period, cumulative concentration-response curves to
 oxytocin were generated. This was repeated in the presence of increasing concentrations of
 Barusiban (2.5, 25, and 250 nM) or the reference compound, atosiban.
- Analysis: The potency of the antagonists was determined by calculating the pA2 value, which
 represents the negative logarithm of the antagonist concentration that necessitates a twofold increase in the agonist concentration to elicit the original response.

Results: **Barusiban** demonstrated a concentration-dependent inhibition of oxytocin-induced contractions in myometrial tissue from both preterm and term pregnancies.[9] The calculated pA2 values indicated that **Barusiban** is a highly potent oxytocin antagonist, with a potency at least comparable to, or greater than, atosiban in this in vitro setting.[9][10]

Tissue Source	Barusiban (pA2)	Atosiban (pA2)
Preterm Myometrium	9.76[9]	7.86[9]
Term Myometrium	9.89[9]	7.81[9]

In Vivo Animal Studies

Preclinical studies in a cynomolgus monkey model of preterm labor provided significant insights into the pharmacokinetics and pharmacodynamics of **Barusiban**.

Experimental Protocol: Cynomolgus Monkey Model of Preterm Labor[11][12]

- Animal Model: Surgically instrumented, time-mated pregnant cynomolgus monkeys.
- Instrumentation: Telemetry devices were implanted to allow for continuous monitoring of intrauterine pressure (IUP) and electromyographic (EMG) activity.

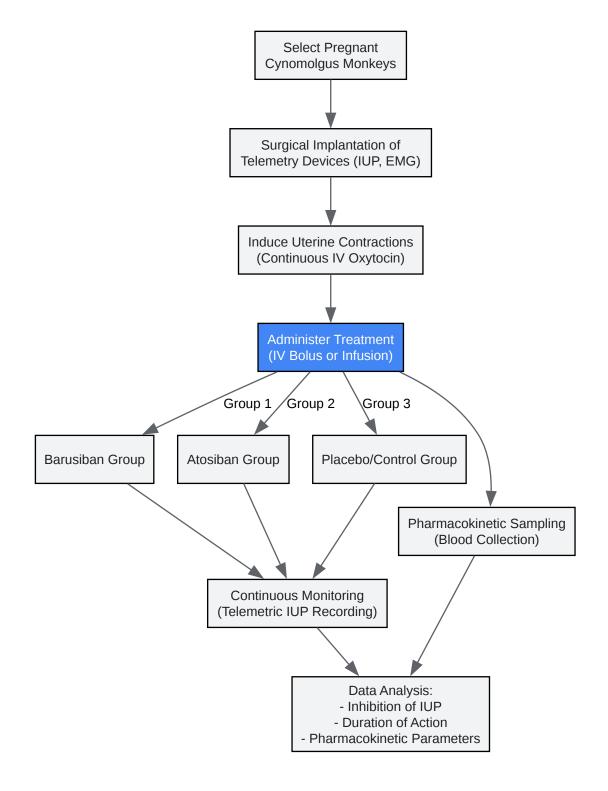


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- Induction of Contractions: A continuous intravenous infusion of oxytocin was administered to simulate preterm labor by inducing stable uterine contractions.
- Treatment: Once stable contractions were established, animals received either **Barusiban** or atosiban via intravenous bolus or continuous infusion at various doses.
- Data Collection: IUP was recorded telemetrically to quantify the frequency and intensity of uterine contractions. Blood samples were collected to determine the pharmacokinetic profiles of the drugs.





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Caption: Experimental workflow for the in vivo evaluation of **Barusiban** in a cynomolgus monkey model of preterm labor. (Max Width: 760px)



Pharmacodynamic Results: Both **Barusiban** and atosiban were highly effective, achieving 96-98% inhibition of oxytocin-induced intrauterine pressure.[12] However, **Barusiban** was found to be three to four times more potent than atosiban.[12] A key differentiating factor was the duration of action; **Barusiban**'s effects lasted for over 13-15 hours, compared to 1-3 hours for atosiban.[12] The tocolytic effect of **Barusiban** was also shown to be reversible with a high-dose infusion of oxytocin.[12]

Pharmacokinetic Results: The superior duration of action of **Barusiban** was attributed to its more favorable pharmacokinetic profile compared to atosiban, characterized by a longer half-life and lower clearance.

Parameter	Barusiban	Atosiban
Half-life (t1/2)	1.5–2.6 hours[11]	0.5–0.7 hours[11]
Clearance (CL)	25–66 ml·h ⁻¹ ·kg ⁻¹ [11]	539–936 ml·h ⁻¹ ·kg ⁻¹ [11]
Volume of Distribution (Vd)	70–159 ml·kg ⁻¹ [11]	359–640 ml·kg ⁻¹ [11]

Placental Transfer: Studies investigating the placental transfer of **Barusiban** found it to be limited. In cynomolgus monkeys, the fetal plasma concentration of **Barusiban** was approximately 9.1% of the maternal concentration.[13] An ex vivo human cotyledon perfusion model showed a similar transfer rate of 9.3-11.0%.[13]

Clinical Trials Preterm Labor

A phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of **Barusiban** in women with threatened preterm labor.[3][14]

- Study Design: 163 pregnant women between 34 and 36 weeks of gestation with signs of preterm labor were randomized to receive a single intravenous bolus of **Barusiban** (at doses of 0.3, 1, 3, or 10 mg) or a placebo.[3]
- Primary Endpoint: The percentage of women who did not deliver within 48 hours of administration.[3]



• Results: The trial failed to meet its primary endpoint. There was no significant difference in the rate of delivery within 48 hours between any of the **Barusiban** groups and the placebo group.[3][14] **Barusiban** did not reduce the number of uterine contractions compared to placebo.[3] The safety profile was comparable to placebo for the mother, fetus, and neonate. [3][14]

Treatment Group	% Not Delivered within 48h
Placebo	72%[3]
Barusiban (all doses)	65-88%[3]

In Vitro Fertilization (IVF)

Given its ability to reduce uterine contractility, **Barusiban** was also investigated as a potential agent to improve embryo implantation rates during IVF procedures by creating a more quiescent uterine environment.[4] However, comprehensive clinical data supporting its efficacy in this application are limited.

Conclusion

Barusiban is a potent and highly selective oxytocin receptor antagonist with a long duration of action demonstrated in preclinical models. While it showed significant promise in in vitro and in vivo studies for inhibiting uterine contractions, it ultimately failed to demonstrate clinical efficacy in the treatment of preterm labor. Its development for this indication has been halted. The extensive preclinical characterization of **Barusiban**, however, provides valuable data for the ongoing development of oxytocin receptor modulators for various therapeutic applications.

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